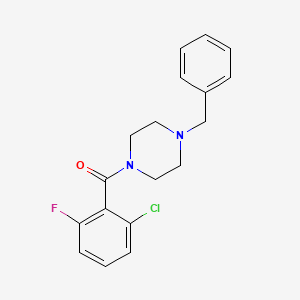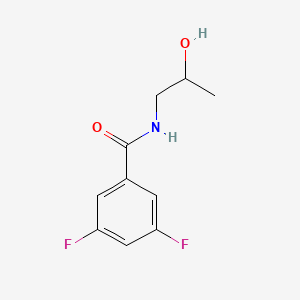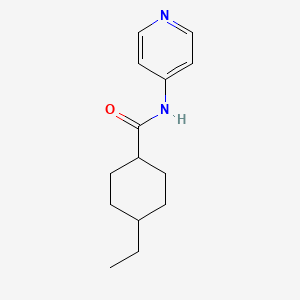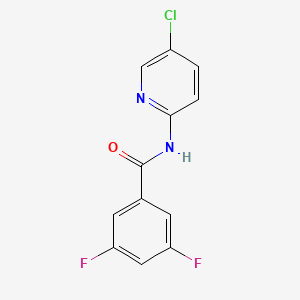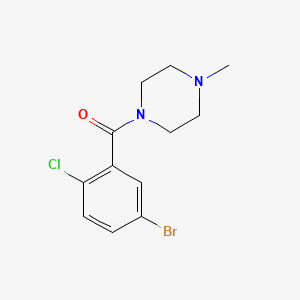
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It regulates pancreatic secretion activities and also impacts liver glycogen storage and gastrointestinal secretion . In Rana Temporaria, pancreatic polypeptide likely serves similar physiological roles as in other vertebrates, including regulation of pancreatic function and digestion .
Synthesis Analysis
The PPY gene encodes an unusually short protein precursor. This precursor is cleaved to produce pancreatic polypeptide, pancreatic icosapeptide, and a 5- to 7- amino-acid oligopeptide . Pancreatic polypeptide is synthesized and secreted by PP cells (also known as gamma cells or F cells) of the pancreatic islets of the pancreas .Molecular Structure Analysis
Pancreatic polypeptide consists of 36 amino acids . It has a molecular weight of about 4200 Da . It has a similar structure to neuropeptide Y . The molecular formula of Pancreatic Polypeptide (Rana Temporaria) is C192H276N52O58 .Chemical Reactions Analysis
Pancreatic polypeptide has been scrutinized as a potential metabolic regulatory substance since its discovery. Data are now emerging that indicates PP has effects on insulin action and carbohydrate metabolism, which may be of great physiological importance .Physical and Chemical Properties Analysis
Pancreatic Polypeptide (Rana Temporaria) has a molecular weight of 4240.65 . The molecular formula is C192H276N52O58 . The PP cells that produce pancreatic polypeptide are found predominantly in the head of the pancreas .Mécanisme D'action
Pancreatic polypeptide regulates pancreatic secretion activities by both endocrine and exocrine tissues. It also affects hepatic glycogen levels and gastrointestinal secretions. Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . Pancreatic polypeptide inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes. It also stimulates gastric acid secretion .
Safety and Hazards
Propriétés
Numéro CAS |
132187-74-7 |
|---|---|
Formule moléculaire |
C192H276N52O58 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)
